4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

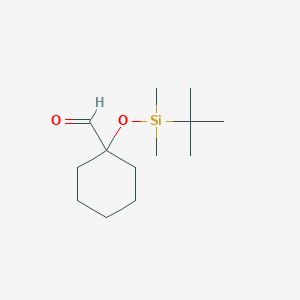

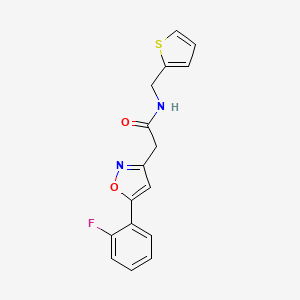

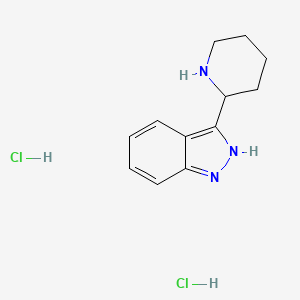

The compound “4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group ((2-methoxyphenyl)sulfonyl), which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a 2-methoxyphenyl group . The cyclopropylidene group is a three-membered carbon ring attached to the piperidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring, would likely adopt a chair conformation. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring could undergo substitution reactions, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution and elimination .科学的研究の応用

Antibacterial Agents

One study discusses the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include sulfonyl groups and have potential as antibacterial agents. This research emphasizes the chemical synthesis route involving Dieckmann-type cyclization, highlighting its relevance in developing potent antibacterial substances (Miyamoto et al., 1987).

Metal-Free Coupling Reactions

Another study presents a metal-free coupling method of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, crucial for pharmaceutical development (Allwood et al., 2014).

Anodic Methoxylation of Piperidine Derivatives

Research into the anodic methoxylation of N-acyl and N-sulfonyl piperidines reveals insights into synthetic strategies for modifying piperidine derivatives, potentially impacting drug design and synthesis (Golub & Becker, 2015).

Cyclin-Dependent Kinase Inhibitors

A study on the oxidation of beta-piperidinoethylsulfides to intermediates for cyclin-dependent kinase inhibitor synthesis underlines the potential of these compounds in therapeutic applications, particularly in cancer treatment (Griffin et al., 2006).

Serotonin Receptor Antagonists

4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, based on acyclic sulfones. These compounds hold promise for psychiatric and neurological disorder treatment, demonstrating the therapeutic potential of sulfonyl piperidines (Fletcher et al., 2002).

Synthesis of Sulfonyl Hydrazone Derivatives

A study focusing on the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings highlights their importance in medicinal chemistry, particularly for their antioxidant and anticholinesterase activities (Karaman et al., 2016).

特性

IUPAC Name |

4-cyclopropylidene-1-(2-methoxyphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-19-14-4-2-3-5-15(14)20(17,18)16-10-8-13(9-11-16)12-6-7-12/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUKNIHGJKJEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(=C3CC3)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylidene-1-((2-methoxyphenyl)sulfonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)

![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)

![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)